molecular formula C12H18O4 B14345143 Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate CAS No. 91664-09-4

Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate

Cat. No.: B14345143
CAS No.: 91664-09-4
M. Wt: 226.27 g/mol
InChI Key: LRTRHGNRHWZLTR-UHFFFAOYSA-N
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Description

Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate is an organic compound with the molecular formula C12H18O4 It is a diester derivative of hexenedioic acid, characterized by the presence of ethenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 5-ethenyl-2,5-dimethylhex-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-ethenyl-2,5-dimethylhex-2-enedioic acid.

    Reduction: Formation of dimethyl 5-ethyl-2,5-dimethylhex-2-enedioate.

    Substitution: Formation of corresponding amides or alcohol derivatives.

Scientific Research Applications

Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,5-dimethylhex-2-enedioate
  • Dimethyl 5-ethenylhex-2-enedioate
  • Dimethyl 5-ethenyl-2,5-dimethylhexanoate

Uniqueness

Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate is unique due to the presence of both ethenyl and dimethyl groups, which confer distinct chemical properties

Properties

CAS No.

91664-09-4

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate

InChI

InChI=1S/C12H18O4/c1-6-12(3,11(14)16-5)8-7-9(2)10(13)15-4/h6-7H,1,8H2,2-5H3

InChI Key

LRTRHGNRHWZLTR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(C=C)C(=O)OC)C(=O)OC

Origin of Product

United States

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